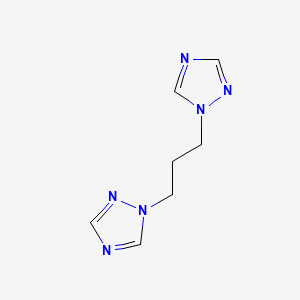

1,3-Di(1H-1,2,4-triazole-1-yl)propane

Descripción general

Descripción

1,3-Di(1H-1,2,4-triazole-1-yl)propane is a chemical compound that features two 1H-1,2,4-triazole rings attached to a propane backbone. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .

Mecanismo De Acción

Target of Action

1,3-Di(1H-1,2,4-triazole-1-yl)propane, also known as 1H-1,2,4-Triazole, 1,1’-(1,3-propanediyl)bis-, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby disrupting the biosynthesis of estrogens . The disruption of estrogen production can lead to the inhibition of the growth and proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting the aromatase enzyme, this compound disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the compound’s ability to form hydrogen bonds can improve its pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .

Result of Action

The primary result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By disrupting the biosynthesis of estrogens, this compound can inhibit the growth of estrogen-dependent cancer cells . This can lead to a decrease in the size and number of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can also influence the action of this compound . .

Análisis Bioquímico

Biochemical Properties

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Cellular Effects

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di(1H-1,2,4-triazole-1-yl)propane typically involves the reaction of 1,3-dibromopropane with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Di(1H-1,2,4-triazole-1-yl)propane can undergo various chemical reactions, including:

Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole rings to their respective amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole rings act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or DMSO are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Aplicaciones Científicas De Investigación

Antifungal Applications

Mechanism of Action

The compound exhibits antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of other triazole derivatives, which have been extensively studied for their antifungal properties. The 1,2,4-triazole core is pivotal in the design of new antifungal agents due to its ability to interact with fungal enzymes involved in ergosterol biosynthesis .

Case Studies

A notable study highlighted the effectiveness of various 1,2,4-triazole derivatives against resistant fungal strains. The structure-activity relationship (SAR) indicated that modifications to the triazole ring could enhance antifungal potency. For instance, compounds with additional functional groups showed improved activity against species such as Candida albicans and Aspergillus fumigatus .

Pharmaceutical Formulations

Pharmaceutical compositions containing 1,3-Di(1H-1,2,4-triazole-1-yl)propane are being developed for treating fungal infections in humans and animals. These formulations can be administered in various forms, including tablets, ointments, and injectable solutions . The absence of teratogenic effects in certain derivatives makes them suitable candidates for therapeutic use .

Corrosion Inhibition

Role in Corrosion Chemistry

Recent research has identified this compound as an effective corrosion inhibitor for metals. Its effectiveness stems from the formation of stable coordination bonds with metal surfaces. This property is particularly valuable in the protection of steel and other alloys from corrosion in industrial environments .

Experimental Findings

In laboratory tests, triazole derivatives demonstrated significant reductions in corrosion rates when applied to metal surfaces exposed to aggressive environments. The protective mechanism involves the adsorption of the triazole onto the metal surface, forming a barrier that prevents corrosive agents from penetrating . Comparative studies have shown that triazoles can outperform traditional inhibitors like phosphates and chromates.

Coordination Chemistry

Complex Formation

The compound has also been utilized as a ligand in coordination chemistry. Its ability to coordinate with transition metals has led to the synthesis of various metal complexes that exhibit interesting properties. For example, complexes formed with cobalt and nickel have shown potential applications in catalysis and material science .

Structural Characterization

Studies involving X-ray crystallography have revealed the structural characteristics of these metal complexes. The coordination geometry often displays distorted octahedral arrangements due to the bidentate nature of the triazole ligands. This structural versatility allows for tuning the properties of the resulting complexes for specific applications .

Comparación Con Compuestos Similares

1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

1,3,5-Triazine: Another nitrogen-containing heterocycle with diverse applications.

Fluconazole: A well-known antifungal agent containing a triazole ring.

Uniqueness: 1,3-Di(1H-1,2,4-triazole-1-yl)propane is unique due to its dual triazole rings attached to a propane backbone, which provides distinct chemical and biological properties compared to other triazole derivatives.

Actividad Biológica

1,3-Di(1H-1,2,4-triazole-1-yl)propane, also known as a bis-triazole compound, has garnered attention in recent years due to its diverse biological activities. This compound belongs to the class of triazoles, which are known for their significant roles in medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula for this compound is C5H8N6, with a molecular weight of 168.16 g/mol. The compound features two triazole rings connected by a propane chain.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated effective inhibition against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 31.25 - 62.5 μg/mL |

| Other Triazole Derivatives | Various strains | Ranges from 31.25 - 125 μg/mL |

Anticancer Properties

The anticancer potential of triazole derivatives has been a focal point in recent studies. For example, in vitro assays indicated that certain derivatives showed cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism of action is thought to involve the inhibition of key enzymes related to cancer cell proliferation .

Case Study: Cytotoxicity Assessment

In a study involving the synthesis of novel triazole derivatives including variations of this compound:

- Method : MTT assay was used to evaluate cell viability.

- Findings : Compounds exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 μM to 30 μM against MCF-7 cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis and cell division.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of target enzymes like thymidine phosphorylase (TP), which is critical in tumor metabolism .

Propiedades

IUPAC Name |

1-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1(2-12-6-8-4-10-12)3-13-7-9-5-11-13/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDPUKAFTWJHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.